5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry. This compound is characterized by a complex structure that includes both pyrimidine and pyridazine rings, which are known for their biological activity. The compound's unique properties make it a candidate for further research into its therapeutic applications.
The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It has been referenced in various patents and scientific literature as a potential inhibitor of protein kinases, which play crucial roles in cell signaling and regulation. The compound's chemical identity can be referenced by its CAS number 209409-98-3, indicating its inclusion in chemical databases .
The synthesis of 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one typically involves multi-step organic reactions. Common methods include:
Technical details regarding reaction conditions, yields, and purification methods are critical for optimizing the synthesis process but are often proprietary or detailed in specific patents .
The molecular structure of 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one features:
The molecular formula is C16H12Cl2N4OS, with a molecular weight of approximately 385.26 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 3D models for better understanding .
The compound is expected to undergo various chemical reactions typical of heterocyclic compounds:
Technical details regarding these reactions would typically include reaction mechanisms, conditions (temperature, solvents), and expected yields based on literature precedents .
The mechanism of action for 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one likely involves inhibition of specific protein kinases. These kinases are crucial in various signaling pathways related to cell growth and proliferation.
Data on binding affinities and kinetic parameters would ideally be derived from experimental studies or computational modeling .
Relevant data on these properties can often be found in safety data sheets or chemical databases .
5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one has potential applications in:
Continued research may uncover additional therapeutic uses based on its biological activity .
The p38 mitogen-activated protein (MAP) kinase pathway emerged as a pivotal therapeutic target following its identification as a key regulator of pro-inflammatory cytokines such as TNF-α and IL-1β. Early pyridinylimidazole inhibitors (e.g., SB 203580) demonstrated promising anti-inflammatory activity in vitro and in animal models but suffered from significant off-target effects, particularly inhibition of hepatic cytochrome P450 enzymes, rendering them unsuitable for chronic therapeutic use [4] [8]. This limitation catalyzed efforts to discover novel chemotypes with improved selectivity. Vertex Pharmaceuticals pioneered this space through structure-based drug design, culminating in VX-745 (a clinical candidate featuring a 2,4-difluorophenylthio moiety) and its structural analog, 5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one [4]. These compounds represented a paradigm shift by replacing the problematic pyridyl moiety with a bicyclic heterocyclic core, thereby mitigating cytochrome P450 interactions while maintaining potent p38α inhibition [4] [8].
Bicyclic heterocycles serve as privileged scaffolds in kinase inhibitor design due to their capacity for three-dimensional interactions within the ATP-binding pocket. The pyrimido[1,6-b]pyridazin-6-one core was identified serendipitously during attempted synthesis of a pyridazine derivative (compound 4 in [4]), revealing an unprecedented heterocyclic system. This scaffold exhibits exceptional spatial complementarity to p38α's binding site:
Table 1: Impact of Bicyclic Core Modifications on p38α Inhibition
Core Structure | p38α IC₅₀ (μM) | Selectivity vs. JNK/ERK | CYP450 Inhibition |
---|---|---|---|
Pyridinylimidazole (SB 203580) | 0.10 | >100-fold | High (IC₅₀ < 1 μM) |
Pyrimido[1,6-b]pyridazin-6-one | 0.25 (Compound 21) | >500-fold | Low (IC₅₀ > 50 μM) |
This chemotype exhibits three distinctive features:
Synthetic Approaches and Chemical Characterization
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7